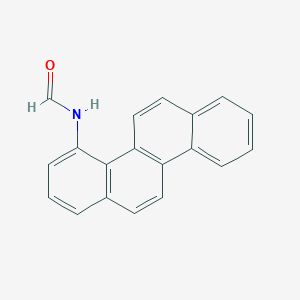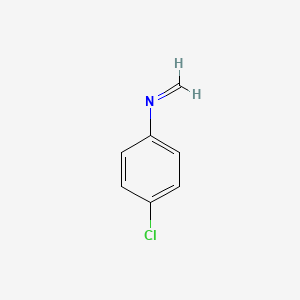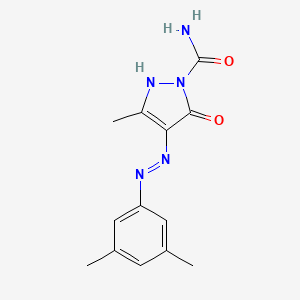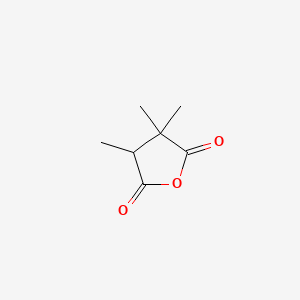
N-chrysen-4-ylformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-chrysen-4-ylformamide is an organic compound belonging to the class of amides It is derived from chrysene, a polycyclic aromatic hydrocarbon, and formamide, an amide derived from formic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-chrysen-4-ylformamide typically involves the reaction of chrysene with formamide under specific conditions. One common method is the aminolysis of chrysene derivatives with formamide. This reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-chrysen-4-ylformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring of chrysene can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: N-chrysen-4-ylamine.
Substitution: Substituted chrysenes with various functional groups.
Applications De Recherche Scientifique
N-chrysen-4-ylformamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and as a component in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of N-chrysen-4-ylformamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthylformamide: Similar structure but derived from naphthalene.
Phenanthrylformamide: Derived from phenanthrene, another polycyclic aromatic hydrocarbon.
Anthracenylformamide: Derived from anthracene.
Uniqueness
N-chrysen-4-ylformamide is unique due to its specific structural features derived from chrysene. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications that other similar compounds may not fulfill.
Propriétés
Numéro CAS |
34440-94-3 |
|---|---|
Formule moléculaire |
C19H13NO |
Poids moléculaire |
271.3 g/mol |
Nom IUPAC |
N-chrysen-4-ylformamide |
InChI |
InChI=1S/C19H13NO/c21-12-20-18-7-3-5-14-9-10-16-15-6-2-1-4-13(15)8-11-17(16)19(14)18/h1-12H,(H,20,21) |
Clé InChI |
ZJBLBCSANAZBKE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(=CC=C4)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-Bromo-4-(propan-2-yl)phenyl]-N'-methylurea](/img/structure/B14679612.png)












